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SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and FMS-like tyrosine kinase

3 (FLT3), has demonstrated significant therapeutic potential across a spectrum of

hematological malignancies. This guide provides a comparative analysis of its performance in

Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL), Chronic

Lymphocytic Leukemia (CLL), and Hodgkin's Lymphoma (HL), supported by preclinical

experimental data.

Developed by Selvita, SEL24-B489 distinguishes itself by simultaneously targeting two critical

signaling nodes implicated in the proliferation and survival of cancer cells.[1][2] PIM kinases

(PIM1, PIM2, and PIM3) are downstream effectors of numerous oncogenic signaling pathways,

including JAK/STAT, and are frequently overexpressed in hematological cancers. FLT3, a

receptor tyrosine kinase, is one of the most commonly mutated genes in AML, with internal

tandem duplication (FLT3-ITD) mutations being associated with a poor prognosis.[3][4] The

dual inhibition strategy aims to achieve broader and more durable anti-tumor activity and to

overcome resistance mechanisms that can emerge with single-target agents.[1][5]

Performance in Acute Myeloid Leukemia (AML)
SEL24-B489 has shown broad and potent activity against AML cell lines, irrespective of their

FLT3 mutation status, suggesting that its anti-leukemic effect is not solely dependent on FLT3-

ITD inhibition.[3] This is a key advantage over selective FLT3 inhibitors like AC220

(Quizartinib), which are primarily effective in FLT3-ITD positive AML.[3]
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In head-to-head comparisons, SEL24-B489 demonstrated superior or comparable in vitro

cytotoxicity to selective PIM inhibitors (AZD1208) and selective FLT3 inhibitors (AC220) across

a panel of AML cell lines.[3] Notably, in FLT3-wild type (WT) cell lines such as MOLM-16 and

KG-1, where selective FLT3 inhibitors have limited efficacy, SEL24-B489 maintained potent

activity.[3]

Furthermore, SEL24-B489 has demonstrated efficacy in AML models with acquired resistance

to FLT3 inhibitors, a significant clinical challenge. The compound was effective against cells

bearing FLT3 tyrosine kinase domain (TKD) mutations, which can confer resistance to selective

FLT3 inhibitors.[5]

Table 1: Comparative In Vitro Activity (IC50, µM) of SEL24-B489 and Competitor Compounds

in AML Cell Lines

Cell Line FLT3 Status SEL24-B489
AZD1208
(PIMi)

AC220 (FLT3i)

MV4-11 ITD 0.15 2.24 0.003

MOLM-13 ITD
Data not

available

Data not

available

Data not

available

MOLM-16 WT 0.1 >10 0.07

KG-1 WT
Data not

available

Data not

available

Data not

available

Data compiled from publicly available research abstracts.

In vivo studies using xenograft models of AML have corroborated the in vitro findings. Oral

administration of SEL24-B489 resulted in significant, dose-dependent tumor growth inhibition

in mice bearing MV-4-11 (FLT3-ITD) tumors.[6] Moreover, SEL24-B489 has shown strong

synergistic effects when combined with the standard-of-care chemotherapy agent, cytarabine

(AraC), in both in vitro and in vivo AML models.[1][3]
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While the most extensive data for SEL24-B489 is in AML, preclinical studies have also

highlighted its potential in various B-cell malignancies, where PIM kinases are known to play a

crucial role in cell survival and proliferation.

Diffuse Large B-cell Lymphoma (DLBCL)
SEL24-B489 has been shown to be toxic to DLBCL cell lines in low-micromolar or sub-

micromolar concentrations.[6] The mechanism of action in DLBCL involves the inhibition of

protein translation and the attenuation of MYC and NF-κB activity. In a murine xenograft model

using U2932 DLBCL cells, SEL24-B489 demonstrated marked inhibition of tumor growth.

Chronic Lymphocytic Leukemia (CLL)
In primary CLL cells, PIM kinases are overexpressed and their inhibition has been identified as

a rational therapeutic strategy. SEL24-B489 has been shown to decrease the surface

expression of the chemokine receptor CXCR4 and to impair CXCR4-mediated signaling

through the mTOR pathway in primary CLL cells. This is significant as CXCR4 is crucial for the

interaction of CLL cells with their protective microenvironment. By disrupting this interaction,

SEL24-B489 can overcome microenvironment-mediated drug resistance and induce apoptosis

in CLL cells.

Hodgkin's Lymphoma (HL)
In classical Hodgkin's lymphoma, malignant Reed-Sternberg cells express high levels of PIM

kinases. Inhibition of PIM kinases with SEL24-B489 has been shown to decrease the activity of

NF-κB and STAT signaling pathways, which are critical for the survival of these cells.

Furthermore, SEL24-B489 treatment led to a downregulation of the immune checkpoint ligand

PD-L1, suggesting a potential role in modulating the tumor microenvironment and overcoming

immune evasion.[1] In a xenograft model using HDLM-2 Hodgkin's lymphoma cells, SEL24-
B489 treatment resulted in a 95.8% inhibition of tumor growth.[1]

Signaling Pathways and Mechanism of Action
SEL24-B489 exerts its anti-cancer effects by inhibiting the kinase activity of both PIM and

FLT3. This dual action leads to the downstream modulation of several critical signaling

pathways involved in cell cycle progression, apoptosis, and protein synthesis.
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Key downstream effects of SEL24-B489 include:

Inhibition of STAT5 phosphorylation: A key downstream target of FLT3.[6]

Profound inhibition of S6 ribosomal protein phosphorylation: A downstream effector of the

mTOR pathway and a substrate of PIM kinases, indicating a blockade of protein translation.

[6]

Reduced expression of the anti-apoptotic protein MCL1.[6]

Induction of PARP cleavage, a marker of apoptosis.[6]

Attenuation of NF-κB and MYC activity in DLBCL.
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Caption: Simplified signaling pathway of SEL24-B489.
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Detailed methodologies for the key experiments cited are provided below. These are

generalized protocols and may have been adapted for specific experiments.

Cell Viability (MTS) Assay
The anti-proliferative activity of SEL24-B489 is typically assessed using a colorimetric MTS

assay.

Cell Seeding: Hematological malignancy cell lines are seeded in 96-well plates at a density

of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

Compound Treatment: Cells are treated with serial dilutions of SEL24-B489, competitor

compounds, or vehicle control (DMSO).

Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

MTS Reagent Addition: 20 µL of MTS reagent is added to each well.

Incubation with Reagent: Plates are incubated for 1-4 hours at 37°C.

Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis by SEL24-B489 is quantified by flow cytometry after staining with

Annexin V and Propidium Iodide (PI).

Cell Treatment: Cells are treated with SEL24-B489 or vehicle control for a specified period

(e.g., 24, 48 hours).

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold

PBS.

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are

added to the cell suspension.
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Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI

negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are

late apoptotic or necrotic.

Western Blotting
Western blotting is used to analyze the levels and phosphorylation status of proteins in the

signaling pathways affected by SEL24-B489.

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and

phosphatase inhibitors. Protein concentration is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with Tween 20 (TBST).

Primary Antibody Incubation: The membrane is incubated with primary antibodies against

target proteins (e.g., p-STAT5, p-S6, MCL1, PARP) overnight at 4°C.

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Model
The in vivo efficacy of SEL24-B489 is evaluated in immunocompromised mice bearing tumors

derived from human hematological malignancy cell lines.
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Cell Implantation: 5-10 million cells (e.g., MV-4-11, U2932) are subcutaneously injected into

the flank of SCID/beige or NOD/SCID mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Mice are randomized into treatment and control groups. SEL24-B489 is

administered orally, typically once or twice daily, at specified doses (e.g., 25-100 mg/kg).

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes

in the treated groups to the vehicle control group.
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Caption: General experimental workflow for preclinical evaluation.
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SEL24-B489 presents a promising therapeutic strategy for a range of hematological

malignancies. Its dual inhibition of PIM and FLT3 kinases provides a strong rationale for its

broad efficacy, particularly in the heterogeneous landscape of AML, where it shows activity

irrespective of FLT3 mutation status and in models of acquired resistance. The preclinical data

in DLBCL, CLL, and HL further underscore its potential beyond myeloid leukemias. The

ongoing clinical development of SEL24-B489 will be crucial in determining its ultimate role in

the treatment of these challenging diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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